molecular formula C14H10BrFO B1302597 4-Bromo-3'-fluoro-4'-methylbenzophenone CAS No. 844879-18-1

4-Bromo-3'-fluoro-4'-methylbenzophenone

Cat. No.: B1302597
CAS No.: 844879-18-1
M. Wt: 293.13 g/mol
InChI Key: CURJQWOGCILYBU-UHFFFAOYSA-N
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Description

4-Bromo-3'-fluoro-4'-methylbenzophenone (CAS: 844879-18-1) is a substituted benzophenone derivative with the molecular formula C₁₄H₁₀BrFO and a molecular weight of 293.13 g/mol . Structurally, it features a benzophenone backbone substituted with bromine at the 4-position, fluorine at the 3'-position, and a methyl group at the 4'-position (Figure 1). This compound is utilized primarily as an intermediate in organic synthesis, pharmaceutical manufacturing, and materials science due to its halogen and alkyl substituents, which enhance reactivity and stability .

Properties

IUPAC Name

(4-bromophenyl)-(3-fluoro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURJQWOGCILYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373677
Record name 4-Bromo-3'-fluoro-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-18-1
Record name (4-Bromophenyl)(3-fluoro-4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3'-fluoro-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-fluoro-4’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromoacetophenone and 3-fluoro-4-methylbenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and is carried out in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 4-Bromo-3’-fluoro-4’-methylbenzophenone follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.

Types of Reactions:

    Substitution Reactions: The bromine atom in 4-Bromo-3’-fluoro-4’-methylbenzophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

    Substitution: Formation of substituted derivatives like 4-azido-3’-fluoro-4’-methylbenzophenone.

    Oxidation: Formation of 4-bromo-3’-fluoro-4’-methylbenzoic acid.

    Reduction: Formation of 4-bromo-3’-fluoro-4’-methylbenzyl alcohol.

Scientific Research Applications

4-Bromo-3’-fluoro-4’-methylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-fluoro-4’-methylbenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Substituent positioning significantly influences the physical, chemical, and biological properties of benzophenone derivatives. Below is a comparative analysis of 4-Bromo-3'-fluoro-4'-methylbenzophenone with key analogs:

Table 1: Comparison of Substituent Positions and Molecular Properties
Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
This compound 844879-18-1 C₁₄H₁₀BrFO Br (4), F (3'), CH₃ (4') 293.13 Intermediate in synthesis
3-Bromo-3'-fluoro-4'-methylbenzophenone 844879-55-6 C₁₄H₁₀BrFO Br (3), F (3'), CH₃ (4') 293.13 Structural isomer; similar reactivity
4-Bromo-3'-fluoro-4'-methoxybenzophenone 760192-85-6 C₁₄H₁₀BrFO₂ Br (4), F (3'), OCH₃ (4') 309.13 Methoxy group enhances polarity
4-Bromo-3'-methylbenzophenone Not available C₁₄H₁₁BrO Br (4), CH₃ (3') 275.14 Lacks fluorine; lower molecular weight
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ Br (2), OCH₃ (4'), COCH₃ 245.08 Acetophenone derivative; distinct backbone
Key Observations :

Positional Isomerism: The compound 3-Bromo-3'-fluoro-4'-methylbenzophenone (CAS: 844879-55-6) shares the same molecular formula as the target compound but differs in bromine placement (3 vs. 4 position), which may alter electronic effects and steric interactions in reactions .

Fluorine vs. Methyl: The absence of fluorine in 4-Bromo-3'-methylbenzophenone reduces halogen-mediated interactions, making it less reactive in cross-coupling reactions compared to the target compound .

Biological Activity

4-Bromo-3'-fluoro-4'-methylbenzophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and research findings related to the compound, supported by data tables and case studies.

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction using 4-bromoacetophenone and 3-fluoro-4-methylbenzoyl chloride, catalyzed by Lewis acids like aluminum chloride in an anhydrous solvent such as dichloromethane. This method allows for efficient production with high yields.

Chemical Structure:

  • Molecular Formula: C15H12BrFO
  • Molecular Weight: 319.16 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, with findings suggesting a strong inhibitory effect on Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.62
Escherichia coli31.25
Bacillus subtilis62.50

These results demonstrate its potential as an antibacterial agent, particularly against resistant strains.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Cytotoxicity Data:

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)25.0Significant reduction in viability
HepG2 (Liver)30.0Induction of apoptosis

The biological activity of this compound is influenced by its chemical structure, particularly the presence of bromine, fluorine, and methyl groups. These substituents may enhance binding affinity to specific molecular targets such as enzymes or receptors involved in cancer cell growth and bacterial metabolism.

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the efficacy of the compound against Staphylococcus aureus and found that it exhibited a potent bactericidal effect with an MIC comparable to standard antibiotics.
  • Cytotoxicity in Cancer Research : In a controlled experiment involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

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